molecular formula C21H32F3N3O B6067758 (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol

Cat. No.: B6067758
M. Wt: 399.5 g/mol
InChI Key: SRFGJZBWKKIDBD-WOJBJXKFSA-N
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Description

The compound (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol is a complex organic molecule that features a piperidine ring substituted with a piperazine moiety and a trifluorobutyl group

Properties

IUPAC Name

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32F3N3O/c22-21(23,24)9-4-10-26-12-8-19(20(28)17-26)27-15-13-25(14-16-27)11-7-18-5-2-1-3-6-18/h1-3,5-6,19-20,28H,4,7-17H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFGJZBWKKIDBD-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)CCC3=CC=CC=C3)O)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)CCC3=CC=CC=C3)O)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperazine Moiety: This step involves the reaction of the piperidine intermediate with a piperazine derivative.

    Addition of the Trifluorobutyl Group: This is usually done through nucleophilic substitution reactions using trifluorobutyl halides.

    Final Hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine moiety.

    Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated derivatives, modified piperazine derivatives.

    Substitution Products: Compounds with different alkyl or aryl groups replacing the trifluorobutyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a specialty chemical in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol: shares structural similarities with other piperidine and piperazine derivatives, such as:

Uniqueness

The presence of the trifluorobutyl group in this compound distinguishes it from other similar compounds. This group can significantly affect the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

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